molecular formula C13H21NO2 B2700214 Tert-butyl[(2,5-dimethoxyphenyl)methyl]amine CAS No. 953891-36-6

Tert-butyl[(2,5-dimethoxyphenyl)methyl]amine

Cat. No. B2700214
CAS RN: 953891-36-6
M. Wt: 223.316
InChI Key: IANAEYZIBWBLPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl[(2,5-dimethoxyphenyl)methyl]amine is a chemical compound with the CAS Number: 953891-36-6 . It has a molecular weight of 223.32 . The IUPAC name for this compound is N-(2,5-dimethoxybenzyl)-2-methyl-2-propanamine .


Molecular Structure Analysis

The InChI code for Tert-butyl[(2,5-dimethoxyphenyl)methyl]amine is 1S/C13H21NO2/c1-13(2,3)14-9-10-8-11(15-4)6-7-12(10)16-5/h6-8,14H,9H2,1-5H3 . This indicates that the compound has a complex structure with multiple functional groups.


Physical And Chemical Properties Analysis

Tert-butyl[(2,5-dimethoxyphenyl)methyl]amine is a liquid at room temperature .

Scientific Research Applications

Asymmetric Synthesis of Amines

The utilization of tert-butyl and dimethoxyphenyl functionalities in asymmetric synthesis is well-documented. N-tert-butanesulfinyl imines, which share structural motifs with the query compound, serve as versatile intermediates for the asymmetric synthesis of amines. These compounds facilitate the synthesis of a wide range of highly enantioenriched amines, showcasing the importance of tert-butyl and dimethoxyphenyl groups in stereocontrolled synthetic processes (Ellman, Owens, & Tang, 2002).

Catalysis and Ligand Design

Research also highlights the role of tert-butyl and dimethoxyphenyl groups in the design of ligands for catalysis. For instance, tert-butylmethylphosphino groups have been incorporated into rigid P-chiral phosphine ligands, enhancing the enantioselectivity and catalytic activity of rhodium complexes in the asymmetric hydrogenation of functionalized alkenes. This application underscores the significance of these groups in developing new families of ligands for asymmetric catalysis (Imamoto et al., 2012).

Synthetic Organic Chemistry

Tert-butyl phenylazocarboxylates, related to the query compound, are highlighted as versatile building blocks in synthetic organic chemistry. They enable nucleophilic substitutions and radical reactions on the benzene ring, demonstrating the chemical flexibility and utility of tert-butyl and dimethoxyphenyl groups in the synthesis of complex organic molecules (Jasch, Höfling, & Heinrich, 2012).

Materials Science

In materials science, sterically hindered phenols based on tert-butyl groups, similar to the query compound, are used in the synthesis of new tridentate ligands. These compounds demonstrate the role of tert-butyl and dimethoxyphenyl groups in enhancing the stability and reactivity of ligands, which can be crucial for the development of novel materials and catalysts (Lazareva & Zelbst, 2021).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H318, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-2-methylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-13(2,3)14-9-10-8-11(15-4)6-7-12(10)16-5/h6-8,14H,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANAEYZIBWBLPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=C(C=CC(=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl[(2,5-dimethoxyphenyl)methyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.